molecular formula C12H15N3O2 B576268 Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate CAS No. 174180-77-9

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate

Cat. No.: B576268
CAS No.: 174180-77-9
M. Wt: 233.271
InChI Key: QPVJSNUQUNRAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with a pyridine derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolopyridines .

Scientific Research Applications

Synthesis of Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate

The synthesis of this compound typically involves the condensation of appropriate pyrazole derivatives with carboxylic acids or their derivatives. Various synthetic routes have been documented, emphasizing the versatility of the pyrazolo[3,4-b]pyridine scaffold in organic synthesis.

Common Synthetic Methods

  • Condensation Reactions : Utilizing 3-methylpyrazole and tert-butyl esters.
  • Cyclization Techniques : Employing cyclization of substituted hydrazines with pyridine derivatives.

These methods allow for the introduction of various substituents at different positions on the pyrazole ring, enhancing the compound's pharmacological profile.

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridines can act as inhibitors of various kinases involved in cancer progression. This compound has shown promise in preclinical studies as a potential tyrosine kinase inhibitor (TKI), targeting pathways critical for tumor growth and survival .

Antimicrobial Properties

Studies have demonstrated that compounds within this class exhibit antimicrobial activity against a range of pathogens. The mechanism is believed to involve the disruption of cellular processes in bacteria and fungi .

Neuroprotective Effects

Emerging evidence suggests that pyrazolo[3,4-b]pyridines may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to their ability to modulate signaling pathways involved in neuronal survival .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various models. The compound appears to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory disorders .

Case Study 1: Tyrosine Kinase Inhibition

In a study focused on developing new TKIs, researchers synthesized a series of pyrazolo[3,4-b]pyridines, including this compound. The compound exhibited significant inhibition against specific kinases implicated in cancer signaling pathways, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays conducted against Gram-positive and Gram-negative bacteria revealed that this compound showed promising activity. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism by which tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

    1H-pyrazolo[3,4-B]pyridine: A closely related compound with similar structural features but different substituents.

    3-methyl-1H-pyrazolo[3,4-B]pyridine: Another similar compound with a different functional group at the 1-position.

Uniqueness: Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s stability and solubility, making it a valuable candidate for various applications .

Biological Activity

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate (CAS Number: 174180-77-9) is a heterocyclic compound belonging to the class of pyrazolopyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Overview of the Compound

  • Chemical Formula : C12H15N3O2
  • Molecular Weight : 219.27 g/mol
  • Structure : The compound features a fused pyrazole and pyridine ring system, which is characteristic of pyrazolopyridines.

The biochemical properties of this compound are not fully elucidated. However, preliminary studies suggest that it interacts with various biomolecules within cells, influencing several biochemical pathways:

  • Enzyme Interaction : It is likely to interact with enzymes involved in metabolic pathways, although specific targets remain to be identified.
  • Cell Signaling : The compound may modulate cell signaling pathways, potentially affecting gene expression and cellular responses to external stimuli.

Cellular Effects

Research indicates that this compound may exhibit various cellular effects:

  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : The compound has been explored for its ability to inhibit cancer cell proliferation in vitro. Studies have shown that derivatives of pyrazolo[3,4-B]pyridines can exhibit significant antiproliferative effects against human tumor cell lines such as HeLa and HCT116 .

Molecular Mechanism

The molecular mechanisms underlying the biological activity of this compound remain largely speculative but may involve:

  • Binding Interactions : The compound likely binds to specific proteins or enzymes, altering their activity and consequently impacting cellular functions.
  • Gene Expression Modulation : It may influence transcription factors or other regulatory proteins involved in gene expression.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialPotential activity against bacterial strains
AnticancerInhibition of proliferation in HeLa cells
Enzyme InhibitionPossible inhibition of metabolic enzymes

Notable Research

  • Antiviral Properties : A study highlighted the antiviral potential of related pyrazolo[3,4-B]pyridines against viruses such as HSV-1 and VSV. The introduction of ester groups at specific positions was found to enhance antiviral activity significantly .
  • Inhibition Studies : Compounds with similar structures have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain derivatives exhibited IC50 values as low as 0.36 µM against CDK2 .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from pyrazolo[3,4-b]pyridine precursors. Critical steps include Boc protection of the pyrazole nitrogen and regioselective functionalization at the 3-position. Optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction efficiency .
  • Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and byproduct formation .
  • Catalysts : Palladium-based catalysts may enhance cross-coupling steps for introducing the methyl group . Yield and purity are monitored via HPLC or LC-MS, with typical yields ranging from 60–85% after column purification .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming the Boc group, pyrazole ring substitution, and methyl group positioning .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting impurities in the tert-butyl or pyrazole moieties .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 3-methyl from 5-methyl isomers) . Purity is assessed via HPLC (≥97% purity threshold for most studies) .

Advanced Research Questions

Q. How do substituents on the pyrazolo[3,4-b]pyridine core influence reactivity in cross-coupling or functionalization reactions?

The 3-methyl and Boc groups sterically hinder electrophilic substitution but enhance stability in nucleophilic environments. Key findings include:

  • Steric effects : The tert-butyl group reduces reactivity at the 1-position, directing modifications to the 4- or 6-positions .
  • Electronic effects : Electron-withdrawing substituents (e.g., fluoro at the 6-position) increase electrophilic aromatic substitution rates, as seen in analogs . Methodologically, computational modeling (DFT) predicts reactive sites, while kinetic studies under varying pH/temperature validate these predictions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions or impurity profiles. Solutions include:

  • Standardized assays : Re-evaluate activity using identical cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Metabolite profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with activity measurements .
  • Structural analogs : Compare activity with fluoro- or chloro-substituted derivatives to isolate substituent-specific effects . For example, analogs with a 6-fluoro substituent show enhanced kinase inhibition, suggesting the methyl group’s role is context-dependent .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Models interactions with ATP-binding pockets (e.g., kinases) using software like AutoDock Vina. The pyrazole ring often forms π-π interactions, while the Boc group modulates solubility .
  • MD simulations : Assess binding stability over 100-ns trajectories, identifying key residues (e.g., hinge-region lysines) for mutagenesis validation . Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies binding affinities .

Q. Methodological Notes

  • Contradiction Management : Cross-validate synthetic protocols using multiple characterization techniques (e.g., NMR + X-ray) to rule out regioisomeric impurities .
  • Biological Assays : Include stability studies in assay buffers (pH 7.4, 37°C) to account for Boc group hydrolysis, which may alter activity .

Properties

IUPAC Name

tert-butyl 3-methylpyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-9-6-5-7-13-10(9)15(14-8)11(16)17-12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVJSNUQUNRAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC=N2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724727
Record name tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174180-77-9
Record name tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 692 mg (5.20 mmol) of 3-methyl-1H-pyrazolo[3,4-b]pyridine in 25 mL of acetonitrile under nitrogen was cooled to 0° C. in an ice bath, and was treated with 635 mg (5.20 mmol) of DMAP and 761 μL (5.46 mmol) of triethylamine. A solution of 1.36 g (6.24 mmol) of (BOC)2O in 5 mL acetonitrile was then added dropwise using an addition funnel. Upon completion of addition, the ice bath was removed and the mixture was stirred for an additional 18 hours at room temperature. Solvent was removed in vacuo, and the residue was partitioned between EtOAc and H2O. The organic layer was separated, dried (MgSO4), filtered and concentrated in vacuo to an orange oil. This crude material was purified by flash chromatography over silica gel with 1:1 ethyl acetate/hexanes to give the title product as a clear oil. 1H NMR (CDCl3): δ 1.74 (s, 9H), 2.60 (s, 3H), 7.29 (m, 1H), 8.02 (dd, 1H), 8.74 (dd, 1H).
Quantity
692 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
761 μL
Type
reactant
Reaction Step Three
Name
Quantity
635 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.